METHYL 2-HEXENOATE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
METHYL 2-HEXENOATE can be synthesized through several methods. One common method involves the esterification of 2-hexenoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of 2-hexenoic acid, methyl ester often involves the hydrogenation of 2,4-hexadienoic acid methyl ester. This process uses palladium as a catalyst, which is highly active and selective for this reaction .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-HEXENOATE undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form hexanoic acid methyl ester using palladium as a catalyst.
Common Reagents and Conditions
Hydrogenation: Palladium catalyst, hydrogen gas, and mild temperatures.
Hydrolysis: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Various oxidizing agents, such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrogenation: Hexanoic acid methyl ester.
Hydrolysis: 2-Hexenoic acid and methanol.
Oxidation: Various oxidation products, depending on the specific conditions.
Scientific Research Applications
METHYL 2-HEXENOATE has several scientific research applications, including:
Chemistry: Used as a starting material in the synthesis of other organic compounds.
Biology: Studied for its role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Used as a flavoring agent and in the production of fragrances.
Mechanism of Action
The mechanism of action of 2-hexenoic acid, methyl ester involves its interaction with various molecular targets and pathways. For example, in hydrogenation reactions, the compound interacts with the palladium catalyst, which facilitates the addition of hydrogen atoms to the double bond, converting it to a single bond . In hydrolysis reactions, the ester bond is cleaved by the action of acids or bases, resulting in the formation of the corresponding acid and alcohol .
Comparison with Similar Compounds
METHYL 2-HEXENOATE can be compared with other similar compounds, such as:
Hexanoic acid, methyl ester: This compound is the fully saturated analog of 2-hexenoic acid, methyl ester and lacks the double bond present in the latter.
2-Hexenoic acid, ethyl ester: This compound is similar to 2-hexenoic acid, methyl ester but has an ethyl group instead of a methyl group.
3-Hexenoic acid, methyl ester: This compound has a double bond at a different position in the carbon chain compared to 2-hexenoic acid, methyl ester.
Each of these compounds has unique properties and applications, making them distinct from 2-hexenoic acid, methyl ester.
Properties
IUPAC Name |
methyl hex-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUGBRNILVVWIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062375 | |
Record name | 2-Hexenoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless mobile liquid; Fruity aroma | |
Record name | (E,Z)-Methyl 2-hexenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | (E,Z)-Methyl 2-hexenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.911-0.916 | |
Record name | (E,Z)-Methyl 2-hexenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2396-77-2 | |
Record name | Methyl 2-hexenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2396-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hexenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexenoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexenoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hexenoic acid, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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